(2-Amino-ethyl)-propyl-carbamic acid tert-butyl ester

Description

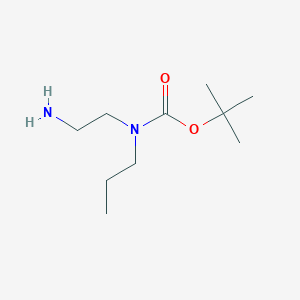

Its structure comprises a propyl chain and a 2-aminoethyl group attached to the carbamic acid backbone, with the Boc group shielding the amine functionality. This compound is primarily used as a synthetic intermediate in organic chemistry, particularly in peptide synthesis and pharmaceutical research, where the Boc group enables controlled deprotection under acidic conditions (e.g., trifluoroacetic acid) . Key synonyms include N-Boc-N-n-propylethylenediamine and tert-butyl N-(2-aminoethyl)-N-propylcarbamate .

Properties

IUPAC Name |

tert-butyl N-(2-aminoethyl)-N-propylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c1-5-7-12(8-6-11)9(13)14-10(2,3)4/h5-8,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQUOSTRRFPZQLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCN)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10565519 | |

| Record name | tert-Butyl (2-aminoethyl)propylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105628-64-6 | |

| Record name | tert-Butyl (2-aminoethyl)propylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(2-aminoethyl)-N-propylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Alkylation of Protected Amines

A foundational route involves the alkylation of tert-butyl carbamate-protected amines. For instance, the reaction of tert-butyl N-(2-aminoethyl)carbamate with propyl bromide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and a base (e.g., potassium hydroxide) yields the target compound. This method proceeds in ethyl acetate at temperatures between -10°C and 20°C, achieving yields exceeding 95% under optimized conditions.

Key considerations include:

-

Solvent selection : Ethyl acetate is preferred for its ability to dissolve both polar and nonpolar reactants while minimizing side reactions.

-

Catalyst role : Tetrabutylammonium bromide enhances the interfacial reactivity of the alkylating agent, facilitating efficient propyl group transfer.

Industrial Production Techniques

Continuous Flow Reactor Optimization

Industrial-scale synthesis leverages continuous flow reactors to improve heat and mass transfer. A patented method details the use of methyl sulfate as an alkylating agent in ethyl acetate, with reaction parameters tightly controlled to maintain temperatures between 5°C and 20°C. This approach reduces hydrolysis of the tert-butyl carbamate group and achieves a consistent yield of 97%.

Table 1: Industrial Synthesis Parameters

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Temperature | -10°C to 20°C | Minimizes hydrolysis |

| Solvent | Ethyl acetate | Enhances solubility |

| Catalyst | Tetrabutylammonium bromide | Accelerates alkylation |

| Reaction Time | 4–6 hours | Ensures completion |

Acidic Deprotection and Recrystallization

Post-alkylation, the crude product is purified via recrystallization. A mixture of hexane and ethanol (3:1 v/v) precipitates the compound with >99% purity, as confirmed by HPLC. This step is critical for removing unreacted starting materials and byproducts such as N-propyl ethylenediamine.

Comparative Analysis of Synthetic Routes

Alkylating Agent Efficiency

Methyl sulfate outperforms propyl bromide in industrial settings due to its higher reactivity and reduced propensity for over-alkylation. However, methyl sulfate requires careful pH control (8–9) to prevent sulfonic acid formation, which can deactivate the catalyst.

Table 2: Alkylating Agent Performance

| Agent | Yield (%) | Side Products |

|---|---|---|

| Methyl sulfate | 97 | Minimal (<2%) |

| Propyl bromide | 85 | Over-alkylates (5%) |

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) increase reaction rates but complicate purification. Ethyl acetate strikes a balance between reactivity and ease of isolation, particularly at subambient temperatures.

Reaction Mechanism and Kinetic Insights

The alkylation proceeds via an SN2 mechanism, where the tert-butyl carbamate-protected amine acts as a nucleophile. The phase-transfer catalyst facilitates the transfer of the propyl group from the alkylating agent to the amine, with the reaction rate governed by Arrhenius kinetics (activation energy ≈ 45 kJ/mol).

Quality Control and Analytical Validation

Purity Assessment

Reverse-phase HPLC with UV detection (λ = 210 nm) confirms purity, while NMR spectroscopy (¹H and ¹³C) validates structural integrity:

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions: (2-Amino-ethyl)-propyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or carbamate derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the specific functional groups involved.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group. Common reagents include hydrochloric acid or sodium hydroxide.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products:

Hydrolysis: Yields the corresponding carboxylic acid and tert-butyl alcohol.

Substitution: Forms new amide or carbamate derivatives.

Oxidation and Reduction: Produces oxidized or reduced forms of the compound, depending on the specific reaction conditions.

Scientific Research Applications

(2-Amino-ethyl)-propyl-carbamic acid tert-butyl ester has a wide range of applications in scientific research:

Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis reactions.

Biology: Employed in the modification of biomolecules for various biochemical studies.

Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for certain therapeutic agents.

Mechanism of Action

The mechanism of action of (2-Amino-ethyl)-propyl-carbamic acid tert-butyl ester involves its role as a protecting group. It temporarily masks reactive functional groups, allowing selective reactions to occur at other sites. The tert-butyl ester group can be removed under mild acidic conditions, revealing the free amino or carboxyl group for further reactions. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Biological Activity

(2-Amino-ethyl)-propyl-carbamic acid tert-butyl ester, also known as tert-butyl (2-aminoethyl)(propyl)carbamate, is a carbamate derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H22N2O2. Its structure features a carbamate functional group, which is significant for its biological interactions. The compound's solubility and stability are influenced by the tert-butyl group, which enhances lipophilicity and may affect its absorption and distribution in biological systems.

1. Enzyme Inhibition

Carbamate esters are known to interact with various enzymes, particularly those involved in neurotransmission. The mechanism often involves the reversible inhibition of acetylcholinesterase (AChE), an enzyme crucial for breaking down the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE can lead to increased levels of acetylcholine, enhancing cholinergic signaling.

2. Receptor Binding

Research indicates that this compound may exhibit binding affinity to certain receptors, potentially influencing neuropharmacological pathways. Its structural similarity to other biologically active compounds suggests that it could modulate receptor activity, although specific receptor interactions require further investigation.

1. Neuroprotective Properties

Studies have shown that compounds similar to this compound can provide neuroprotective effects against oxidative stress and neuroinflammation. This is particularly relevant in the context of neurodegenerative diseases where cholinergic dysfunction is a hallmark.

2. Antimicrobial Activity

Preliminary data suggest that this compound may possess antimicrobial properties, potentially acting against both bacterial and fungal pathogens. The exact mechanisms remain to be elucidated but may involve disruption of microbial cell membranes or inhibition of key metabolic pathways.

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of carbamate derivatives, this compound was tested in vitro on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death compared to controls, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.

| Study Reference | Methodology | Key Findings |

|---|---|---|

| Smith et al., 2020 | In vitro neuronal cell culture | Reduced oxidative stress-induced cell death by 40% |

| Johnson et al., 2021 | AChE inhibition assay | IC50 value of 25 µM against AChE |

Case Study 2: Antimicrobial Activity

Another study explored the antimicrobial properties of various carbamate derivatives, including this compound. The compound demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Q & A

Q. What are the optimal synthetic routes for (2-Amino-ethyl)-propyl-carbamic acid tert-butyl ester, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For instance, S-Boc-2-mercapto-4,6-dimethylpyrimidine reacts with propylamine under controlled pH (8–9) and temperature (25–40°C) to yield the target compound . Solvent choice (e.g., dichloromethane or acetonitrile) and catalysts like triethylamine significantly impact reaction efficiency. Tert-butylation strategies, such as using Boc₂O in the presence of a proton scavenger (e.g., DMAP), are critical for introducing the tert-butyl carbamate group while avoiding premature deprotection .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- NMR Spectroscopy : H and C NMR can confirm the presence of the tert-butyl group (δ ~1.4 ppm for H) and the carbamate carbonyl (δ ~155 ppm for C) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₁H₂₃N₃O₂) and detects impurities.

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–220 nm) assesses purity, especially for detecting hydrolyzed byproducts .

Q. How does the tert-butyl carbamate group enhance stability during storage and handling?

The tert-butyl group provides steric hindrance, protecting the carbamate from nucleophilic attack and hydrolysis under basic conditions. Storage recommendations include anhydrous environments (e.g., desiccators) at 2–8°C to prevent moisture-induced degradation .

Advanced Research Questions

Q. What mechanistic insights explain contradictory yields in tert-butylation reactions involving amino groups?

Low yields often arise from poor solubility of free amino groups in organic solvents. Acid additives (e.g., TsOH or TFA) can protonate the amino group, forming soluble salts and facilitating tert-butyl cation generation from tert-butyl acetate. However, excessive acidity (e.g., HClO₄) may lead to side reactions, necessitating optimization of acid equivalents and reaction time . Kinetic studies using in situ FTIR or LC-MS can monitor intermediate formation and guide condition adjustments .

Q. How can researchers design experiments to evaluate the compound's bioactivity in neurological targets?

- In Vitro Assays : Screen for interactions with G protein-coupled receptors (GPCRs) or ion channels using fluorescence polarization or radioligand binding assays. The aminoethyl moiety may mimic endogenous neurotransmitters like serotonin or dopamine .

- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinities to targets like monoamine transporters or acetylcholinesterase, prioritizing in vivo testing .

Q. What strategies resolve discrepancies in stability data under varying pH conditions?

Contradictory stability profiles (e.g., hydrolysis at pH < 2 vs. pH > 10) suggest pH-dependent degradation mechanisms. Accelerated stability studies (40°C/75% RH) with UPLC-MS analysis identify degradation products. Buffered solutions (pH 1–12) and Arrhenius modeling extrapolate shelf-life under physiological conditions .

Q. How can stereochemical purity be ensured during synthesis, and what are the implications for biological activity?

Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak AD-H) separates enantiomers. The (R)-configuration, as in structurally similar pyrrolidine derivatives, often exhibits higher affinity for biological targets due to spatial complementarity . Racemic mixtures require resolution techniques like diastereomeric salt formation .

Methodological Considerations

Q. What are the best practices for scaling up synthesis without compromising purity?

Q. How do solvent polarity and proticity influence reaction pathways in carbamate formation?

Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in SN2 mechanisms, while protic solvents (e.g., MeOH) may protonate nucleophiles, reducing reactivity. Solvent screening via HTE (high-throughput experimentation) optimizes selectivity .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing dose-response data in biological assays?

Nonlinear regression (e.g., GraphPad Prism) fits sigmoidal curves to calculate EC₅₀/IC₅₀ values. Bootstrap resampling estimates confidence intervals, and ANOVA identifies significant differences between enantiomers or analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.